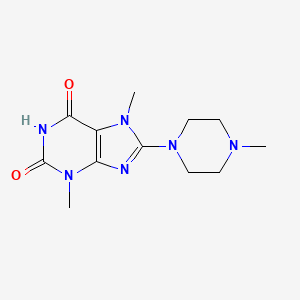

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a chemical compound belonging to the class of purine derivatives It is characterized by the presence of a purine ring substituted with methyl groups at positions 3 and 7, and a 4-methylpiperazin-1-yl group at position 8

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the alkylation of the purine nucleus. One common method involves the reaction of 3,7-dimethylxanthine with 4-methylpiperazine under appropriate conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating chronic inflammatory diseases like arthritis and gout.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione effectively downregulated the expression of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS). This suggests its potential use in therapeutic settings for managing inflammation-related conditions.

2. Antioxidant Properties

The compound also displays antioxidant activity, which is crucial in combating oxidative stress linked to various diseases.

Case Study: Oxidative Stress Management

In experiments involving oxidative stress models, the compound was found to reduce reactive oxygen species (ROS) levels significantly. This suggests its potential in preventing cellular damage associated with oxidative stress.

Biochemical Pathways

The compound's mechanism of action involves modulation of several biochemical pathways:

- NLRP3 Inflammasome Pathway : It has been shown to influence the NLRP3 inflammasome pathway, which is vital in the inflammatory response to monosodium urate (MSU) crystals.

- Xanthine Oxidase Inhibition : The compound inhibits xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition could be beneficial for managing hyperuricemia and related conditions.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,3,7-Trimethylxanthine:

Theophylline: Another purine derivative with bronchodilator properties.

Theobromine: Found in cocoa, it has similar stimulant effects as caffeine.

Uniqueness

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .

Actividad Biológica

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- IUPAC Name : this compound

- Molecular Formula : C12H18N6O2

- CAS Number : 67162-66-7

Its structure features a purine ring with methyl substitutions at positions 3 and 7 and a 4-methylpiperazinyl group at position 8. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites. This prevents substrate binding and inhibits catalytic activity.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular signaling pathways.

1. Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of purine compounds, including this compound, exhibit significant analgesic and anti-inflammatory properties. A study evaluated the pharmacological effects of related compounds through in vivo models such as the writhing syndrome and formalin tests. The results demonstrated that these compounds could significantly reduce pain responses compared to standard analgesics like acetylsalicylic acid .

2. Anticancer Potential

The compound has been investigated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values observed for related compounds suggest a promising potential for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Study on Analgesic Activity : A series of derivatives were synthesized and tested for analgesic effects. Compounds exhibited up to a 36-fold increase in activity compared to traditional analgesics in formalin tests .

- Anticancer Activity Assessment : In a study evaluating various purine derivatives against cancer cell lines, significant cytotoxicity was observed with some derivatives showing IC50 values lower than those of established chemotherapeutics .

- Phosphodiesterase Inhibition : Some derivatives demonstrated stronger inhibition of phosphodiesterase enzymes than theophylline, indicating potential applications in treating conditions like asthma or other inflammatory diseases .

Propiedades

IUPAC Name |

3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-15-4-6-18(7-5-15)11-13-9-8(16(11)2)10(19)14-12(20)17(9)3/h4-7H2,1-3H3,(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYHEJBDUUFDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.